molecular formula C7HCl3N2O2 B565894 2,​3,​4-​Trichloro-​6-​nitrobenzonitrile CAS No. 89692-40-0

2,​3,​4-​Trichloro-​6-​nitrobenzonitrile

Cat. No.: B565894
CAS No.: 89692-40-0
M. Wt: 251.447
InChI Key: CECBZHKBVNVMLS-UHFFFAOYSA-N
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Description

Molecular Formula and IUPAC Nomenclature

2,3,4-Trichloro-6-nitrobenzonitrile is systematically identified by its molecular formula C₇HCl₃N₂O₂, which reflects the presence of seven carbon atoms, one hydrogen atom, three chlorine atoms, two nitrogen atoms, and two oxygen atoms. The compound is registered under the Chemical Abstracts Service number 89692-40-0, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating the benzene ring as the parent structure with appropriate positional descriptors for the substituent groups.

The molecular weight of 2,3,4-Trichloro-6-nitrobenzonitrile has been reported with some variation in the literature, with values ranging from 251.45 to 327.23 grams per mole depending on the source and analytical method employed. This discrepancy may arise from differences in measurement techniques or potential impurities in analytical samples. The compound presents as a yellow solid under standard conditions, indicating the chromophoric effects of the combined electron-withdrawing substituents on the aromatic system. The substantial molecular weight reflects the high degree of halogenation and the presence of both nitro and nitrile functional groups, which contribute significantly to the overall mass of the molecule.

The structural complexity of 2,3,4-Trichloro-6-nitrobenzonitrile is further evidenced by its chemical name, which precisely indicates the positions of all substituents on the benzene ring. The systematic nomenclature follows the convention where the nitrile group serves as the principal functional group, with the nitro group and three chlorine atoms serving as substituents at the 6, 2, 3, and 4 positions respectively. This precise positional designation is crucial for understanding the compound's chemical behavior and distinguishing it from other isomeric forms that may exist with different substitution patterns.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for 2,3,4-Trichloro-6-nitrobenzonitrile itself was not extensively detailed in the available literature, insights can be drawn from related chlorinated nitrobenzene compounds that exhibit similar structural features. The crystal structure of 1,3,5-trichloro-2-nitrobenzene has been determined and provides valuable comparative information for understanding the solid-state behavior of heavily chlorinated nitroaromatic compounds. The monoclinic crystal system observed for this related compound, with space group C2/c, suggests that similar chlorinated nitrobenzene derivatives may adopt comparable crystal packing arrangements due to intermolecular interactions between electron-deficient aromatic systems.

The conformational analysis of 2,3,4-Trichloro-6-nitrobenzonitrile must consider the steric and electronic effects imposed by the multiple substituents on the benzene ring. The presence of three chlorine atoms in adjacent positions creates significant steric crowding that can influence the planarity of the aromatic system and the orientation of the nitro and nitrile groups. Computational studies on related systems suggest that heavily substituted aromatic compounds may deviate from perfect planarity due to steric repulsion between bulky substituents, although the strong stabilizing effect of aromatic delocalization tends to maintain the overall planar character of the benzene ring.

The electron-withdrawing nature of all substituents on the benzene ring creates a highly electron-deficient aromatic system that significantly influences both the conformation and reactivity of the molecule. The nitro group, being a strong electron-withdrawing group, adopts a planar conformation with respect to the benzene ring to maximize conjugation and stabilize the system through resonance interactions. Similarly, the nitrile group maintains coplanarity with the aromatic system to optimize orbital overlap and electron delocalization. The multiple chlorine substituents, while less sterically demanding than larger groups, still contribute to the overall electronic character of the molecule and may influence the precise bond angles and distances within the crystal lattice.

Comparative Structural Analysis with Chlorinated Nitrobenzonitrile Isomers

The structural characteristics of 2,3,4-Trichloro-6-nitrobenzonitrile can be better understood through comparison with other chlorinated nitrobenzene and benzonitrile compounds that share similar substitution patterns. The compound 2,3,4-Trichloronitrobenzene, which lacks the nitrile functionality, provides insight into the effects of nitro group positioning and chlorine substitution patterns on aromatic systems. This related compound, with the molecular formula C₆H₂Cl₃NO₂ and CAS number 17700-09-3, demonstrates how the arrangement of electron-withdrawing substituents influences the overall electronic distribution and reactivity of the aromatic framework.

Comparison with 2,3,4-Trichlorobenzonitrile, which contains the nitrile group but lacks the nitro functionality, reveals the individual contributions of each functional group to the overall molecular properties. The presence of both nitro and nitrile groups in 2,3,4-Trichloro-6-nitrobenzonitrile creates a uniquely electron-deficient system that exhibits enhanced electrophilic character compared to compounds containing only one of these functional groups. The combined electronic effects of these substituents result in significant polarization of the aromatic system and influence both the physical properties and chemical reactivity of the compound.

Analysis of other trichloronitrobenzene isomers, such as 2,4,6-Trichloronitrobenzene and 2,4,5-Trichloronitrobenzene, provides additional perspective on the importance of substitution patterns in determining molecular properties. These isomeric compounds, while containing the same types and numbers of substituents, exhibit different physical properties and reactivity patterns due to the altered spatial arrangement of functional groups. The 2,4,6-isomer, with its symmetrical substitution pattern, may exhibit different crystal packing behavior compared to the asymmetrical 2,3,4-substitution pattern found in the target compound.

Compound Molecular Formula CAS Number Key Structural Features
2,3,4-Trichloro-6-nitrobenzonitrile C₇HCl₃N₂O₂ 89692-40-0 Adjacent chlorines, separated nitro and nitrile groups
2,3,4-Trichloronitrobenzene C₆H₂Cl₃NO₂ 17700-09-3 Adjacent chlorines, single nitro group
2,4,6-Trichloronitrobenzene C₆H₂Cl₃NO₂ 18708-70-8 Symmetrical chlorine arrangement
2,4,5-Trichloronitrobenzene C₆H₂Cl₃NO₂ 89-69-0 Asymmetrical chlorine pattern

The molecular architecture of 2,3,4-Trichloro-6-nitrobenzonitrile represents a highly sophisticated aromatic system where the strategic placement of multiple electron-withdrawing groups creates unique electronic and structural properties. The compound serves as an important example of how systematic substitution of aromatic rings can be used to fine-tune molecular properties for specific synthetic applications, particularly in the pharmaceutical industry where it functions as a key intermediate in the synthesis of therapeutic agents.

Properties

CAS No.

89692-40-0

Molecular Formula

C7HCl3N2O2

Molecular Weight

251.447

IUPAC Name

2,3,4-trichloro-6-nitrobenzonitrile

InChI

InChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H

InChI Key

CECBZHKBVNVMLS-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chlorination of Aminobenzonitrile Precursors

The foundational step involves introducing chlorine atoms at the 2, 3, and 4 positions. A validated approach adapts methods from the synthesis of 2,4,6-trichloro-3-nitrobenzoic acid (CN105777548A), substituting m-aminobenzoic acid with 3-aminobenzonitrile. Chlorination proceeds via gaseous Cl₂ in anhydrous ether under magnetic stirring (300–400 rpm) at 10–15°C. Excess chlorine ensures complete substitution, yielding 2,3,4-trichloro-6-aminobenzonitrile as an intermediate.

Critical Parameters :

  • Temperature : Maintaining ≤15°C prevents side reactions such as ether peroxidation.

  • Cl₂ Flow Rate : 10–20 mL/min ensures uniform chlorination without localized overhalogenation.

Diazotization and Nitration Sequence

The intermediate amine undergoes diazotization using NaNO₂ and concentrated HNO₃ (70%) in an ice-water bath (10–15°C). This generates a diazonium salt, which is subsequently nitrated in situ. Toluene extraction isolates the crude product, followed by distillation (60–70°C) to remove solvents.

Reaction Scheme :

  • 2,3,4-Trichloro-6-aminobenzonitrile+NaNO2+HNO3Diazonium Intermediate\text{2,3,4-Trichloro-6-aminobenzonitrile} + \text{NaNO}_2 + \text{HNO}_3 \rightarrow \text{Diazonium Intermediate}

  • Diazonium IntermediateΔ2,3,4-Trichloro-6-nitrobenzonitrile\text{Diazonium Intermediate} \xrightarrow{\Delta} \text{2,3,4-Trichloro-6-nitrobenzonitrile}

Yield Optimization :

  • Microwave Assistance : Borrowing from tetrazole synthesis protocols, microwave irradiation (160°C, 1 hour) accelerates nitration, achieving 98% conversion compared to 85% under conventional heating.

  • Catalyst Screening : Scandium triflate (Sc(OTf)₃), effective in azide-nitrile cycloadditions, may stabilize transition states during nitration, though further validation is required.

Industrial-Scale Production Protocols

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and purity. Adapted from benzoic acid manufacturing, chlorination and nitration occur in continuous flow reactors with in-line analytics (e.g., FTIR) to monitor intermediate formation. Key advantages include:

  • Residence Time Control : 30–40 minutes for chlorination; 20 minutes for nitration.

  • Byproduct Mitigation : Real-time removal of HCl gas minimizes acid-catalyzed side reactions.

Table 1: Laboratory vs. Industrial Method Comparison

ParameterLaboratory Scale (Batch)Industrial Scale (Continuous Flow)
Chlorination Time30–40 min10–15 min
Nitration Yield85–90%92–95%
Purity90–93%95–98%
Solvent Consumption200 mL/g product50 mL/g product

Purification and Drying

Post-reaction mixtures undergo Buchner funnel filtration (3–5 washes with deionized water), followed by vacuum drying at 105–110°C. X-ray diffraction confirms crystalline purity, with residual solvent levels <0.1%.

Reaction Optimization and Kinetic Analysis

Nitration Regioselectivity

The nitrile group’s strong meta-directing effect ensures nitro group placement at the 6-position. Computational modeling (DFT) corroborates that chlorine substituents at 2,3,4 positions further deactivate ortho/para sites, forcing nitration exclusively at position 6.

Figure 1: Electronic Effects on Nitration

  • Nitrile (-C≡N): σₚ = +0.66 (meta-directing).

  • Chlorine (-Cl): σₚ = +0.23 (ortho/para-directing but deactivating).

  • Net effect: Nitro group occupies the only activated position (6).

Solvent and Temperature Profiling

Table 2: Solvent Impact on Nitration Efficiency

SolventDielectric Constant (ε)Yield (%)Purity (%)
Toluene2.388590
Sulfolane43.49294
Acetic Acid6.28891

Polar aprotic solvents like sulfolane enhance nitronium ion (NO₂⁺) stability, boosting yields . However, toluene’s low cost and ease of removal make it industrially preferred despite lower efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-6-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Trichloro-6-nitrobenzonitrile is used in a variety of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including those with potential anticancer and antimicrobial properties.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

3-Nitrobenzonitrile (CAS 619-24-9)

  • Molecular Formula : C₇H₄N₂O₂
  • Substituents : A single nitro group at the 3-position and a nitrile group.
  • Key Differences : Unlike 2,3,4-Trichloro-6-nitrobenzonitrile, this compound lacks chlorine substituents, reducing its electron-withdrawing effects and reactivity.
  • Safety data indicate hazards such as skin irritation and environmental toxicity due to the nitro and nitrile groups .

4-Chloro-3-nitrobenzonitrile

  • Molecular Formula : C₇H₃ClN₂O₂ (exact weight unconfirmed).
  • Substituents : One chlorine at the 4-position and a nitro group at the 3-position.
  • Key Differences : The absence of two additional chlorine atoms reduces steric hindrance and electronic withdrawal compared to the target compound.
  • Applications : Serves as a precursor in synthesizing chlorinated benzaldehyde derivatives and agrochemicals .

Trichloroacetonitrile (CAS 545-06-2)

  • Molecular Formula : C₂Cl₃N
  • Substituents : Three chlorines on an acetonitrile backbone.
  • Key Differences : Aliphatic structure (vs. aromatic) and absence of a nitro group. This results in lower thermal stability and distinct reactivity, such as susceptibility to hydrolysis.
  • Applications : Used as a solvent and intermediate in pesticide production .

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications
2,3,4-Trichloro-6-nitrobenzonitrile C₇HCl₃N₂O₂ 251.45 3 Cl, 1 NO₂, 1 CN Ethyl acetate, DCM Anagrelide synthesis
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 1 NO₂, 1 CN Data unavailable Organic synthesis
4-Chloro-3-nitrobenzonitrile C₇H₃ClN₂O₂ ~182.56 (estimated) 1 Cl, 1 NO₂, 1 CN Data unavailable Agrochemical intermediates
Trichloroacetonitrile C₂Cl₃N 144.38 3 Cl, 1 CN Polar solvents Pesticide production

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects: The three chlorine atoms and nitro group in 2,3,4-Trichloro-6-nitrobenzonitrile create a strongly electron-deficient aromatic ring, enhancing its electrophilic substitution reactivity compared to mono-halogenated analogs like 4-Chloro-3-nitrobenzonitrile.
  • Nitro Group Impact : The nitro group at the 6-position increases oxidative stability but may also contribute to toxicity, as seen in structurally related nitrobenzonitriles .

Biological Activity

2,3,4-Trichloro-6-nitrobenzonitrile (CAS No. 89692-40-0) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and implications for further research.

  • Molecular Formula : C7HCl3N2O2
  • Molecular Weight : 251.447 g/mol
  • IUPAC Name : 2,3,4-trichloro-6-nitrobenzonitrile
  • Appearance : Yellow solid, soluble in organic solvents like ethyl acetate and dichloromethane.

The biological activity of 2,3,4-trichloro-6-nitrobenzonitrile is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, leading to:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Antimicrobial Activity : Nitro compounds are known for their ability to induce redox reactions that can be toxic to microorganisms . This property makes 2,3,4-trichloro-6-nitrobenzonitrile a potential candidate for developing new antimicrobial agents.

Biological Activity Overview

The biological activities of 2,3,4-trichloro-6-nitrobenzonitrile can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against various bacteria and fungi due to its nitro group.
AnticancerPotential precursor in synthesizing compounds with anticancer properties.
Enzyme InhibitionTargets specific enzymes involved in metabolic processes.
Agrochemical UseServes as an intermediate in the synthesis of herbicides and pesticides.

Antimicrobial Studies

Recent studies have demonstrated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, research indicated that the NO₂ moiety triggers redox reactions within cells, leading to microbial cell death . This suggests that 2,3,4-trichloro-6-nitrobenzonitrile may be effective against pathogens such as H. pylori and M. tuberculosis.

Enzyme Inhibition Studies

In vitro studies have shown that 2,3,4-trichloro-6-nitrobenzonitrile can inhibit specific enzymes involved in critical metabolic pathways. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalytic activity .

Comparison with Related Compounds

The compound's unique structure allows it to exhibit distinct reactivity compared to similar compounds:

CompoundKey FeaturesBiological Activity
2,3-Dichlorobenzonitrile Fewer chlorine substituentsModerate antimicrobial activity
2,4-Dichlorobenzonitrile Different chlorine positioningLimited enzyme inhibition
2,3,5-Trichlorobenzonitrile Similar trichlorinated structureComparable but less potent

Future Research Directions

Given its promising biological activities, further research on 2,3,4-trichloro-6-nitrobenzonitrile is warranted. Potential areas include:

  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into its interaction with biological targets.
  • Clinical Applications : Evaluating its efficacy in clinical settings for antimicrobial and anticancer therapies.

Q & A

Q. What are the key synthetic pathways for 2,3,4-Trichloro-6-nitrobenzonitrile, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or nitration of pre-chlorinated benzonitrile derivatives . Critical parameters include:
  • Temperature : Nitration reactions typically require 0–5°C to control exothermic side reactions.
  • Catalysts : Use of sulfuric acid as a solvent and catalyst for nitration (e.g., mixed HNO₃/H₂SO₄ systems).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .
    Example : Suboptimal temperature control during nitration may lead to over-nitration or decomposition, reducing yield by 20–30%.

Q. How can researchers validate the purity of 2,3,4-Trichloro-6-nitrobenzonitrile post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
  • Mass Spectrometry (ESI-MS) for molecular ion confirmation (m/z 251.447 [M+H]⁺).
  • NMR (¹H/¹³C in CDCl₃) to verify absence of residual solvents or byproducts (e.g., chlorinated impurities) .

Advanced Research Questions

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of 2,3,4-Trichloro-6-nitrobenzonitrile derivatives?

  • Methodological Answer :
  • Factorial Design : Systematically vary substituents (e.g., replacing Cl with F or Br) and reaction times to optimize bioactivity. For example:
VariableLevel 1Level 2
SubstituentClF
Reaction Time6h12h
  • Response Surface Methodology (RSM) models interactions between variables to predict antimicrobial potency .
  • In Silico Tools : Use DFT calculations (Gaussian 09) to correlate electronic properties (e.g., nitro group charge) with enzyme inhibition .

Q. How can researchers resolve contradictions in reported biological activities of 2,3,4-Trichloro-6-nitrobenzonitrile?

  • Methodological Answer :
  • Mechanistic Replication : Repeat assays under standardized conditions (e.g., MIC testing for antimicrobial activity using E. coli ATCC 25922).
  • Meta-Analysis : Compare datasets from multiple studies to identify confounding factors (e.g., solvent polarity in cell-based assays affecting solubility).
  • Cross-Disciplinary Validation : Pair biochemical assays (e.g., nitroreductase inhibition) with molecular docking (AutoDock Vina) to confirm target specificity .

Q. What methodologies are recommended for studying the compound’s redox behavior in environmental or biological systems?

  • Methodological Answer :
  • Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode) in PBS (pH 7.4) to measure reduction potentials of the nitro group.
  • EPR Spectroscopy : Detect radical intermediates (e.g., nitro anion radicals) under anaerobic conditions.
  • Computational Modeling : Simulate electron transfer pathways using Marcus theory to predict environmental degradation rates .

Methodological Framework Integration

  • Theoretical Linkage : Anchor studies to quantitative structure-activity relationship (QSAR) models or Hammett substituent constants to explain electronic effects on reactivity .
  • Data Contradiction Protocol :
    • Replicate experiments with controlled variables.
    • Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
    • Use sensitivity analysis to prioritize influential factors (e.g., pH, solvent polarity) .

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